

physical and chemical properties of 1-(3-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Amino-4-bromophenyl)ethanone

Cat. No.: B1349132

[Get Quote](#)

Technical Whitepaper: 1-(3-Amino-4-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Amino-4-bromophenyl)ethanone, also known as 3'-Amino-4'-bromoacetophenone, is a substituted aromatic ketone that serves as a valuable intermediate in organic and medicinal chemistry. Its bifunctional nature, featuring both an amine and a bromo-substituent on the phenylethanone core, makes it a versatile building block for the synthesis of a variety of more complex molecules. This technical guide provides a summary of its known physical and chemical properties, discusses its role in synthetic chemistry, and outlines general methodologies relevant to its preparation, acknowledging the absence of detailed, publicly available experimental data.

Core Physical and Chemical Properties

1-(3-Amino-4-bromophenyl)ethanone is a solid at room temperature.^{[1][2]} The key identifying and physical properties are summarized in the table below. Specific data regarding its boiling point and solubility in various solvents are not readily available in published literature.

Property	Value	Reference(s)
CAS Number	37148-51-9	[1]
Molecular Formula	C ₈ H ₈ BrNO	[1]
Molecular Weight	214.06 g/mol	[1]
Melting Point	114-118 °C	[1][2]
Appearance	Solid	[1][2]
SMILES	<chem>CC(=O)c1ccc(Br)c(N)c1</chem>	
InChI	1S/C8H8BrNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3	
InChIKey	HYRBHUHCBGRDHI-UHFFFAOYSA-N	

Spectroscopic and Analytical Data

As of the date of this document, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **1-(3-Amino-4-bromophenyl)ethanone** are not available in peer-reviewed journals or major chemical databases. Characterization of this compound would typically involve the following analytical techniques:

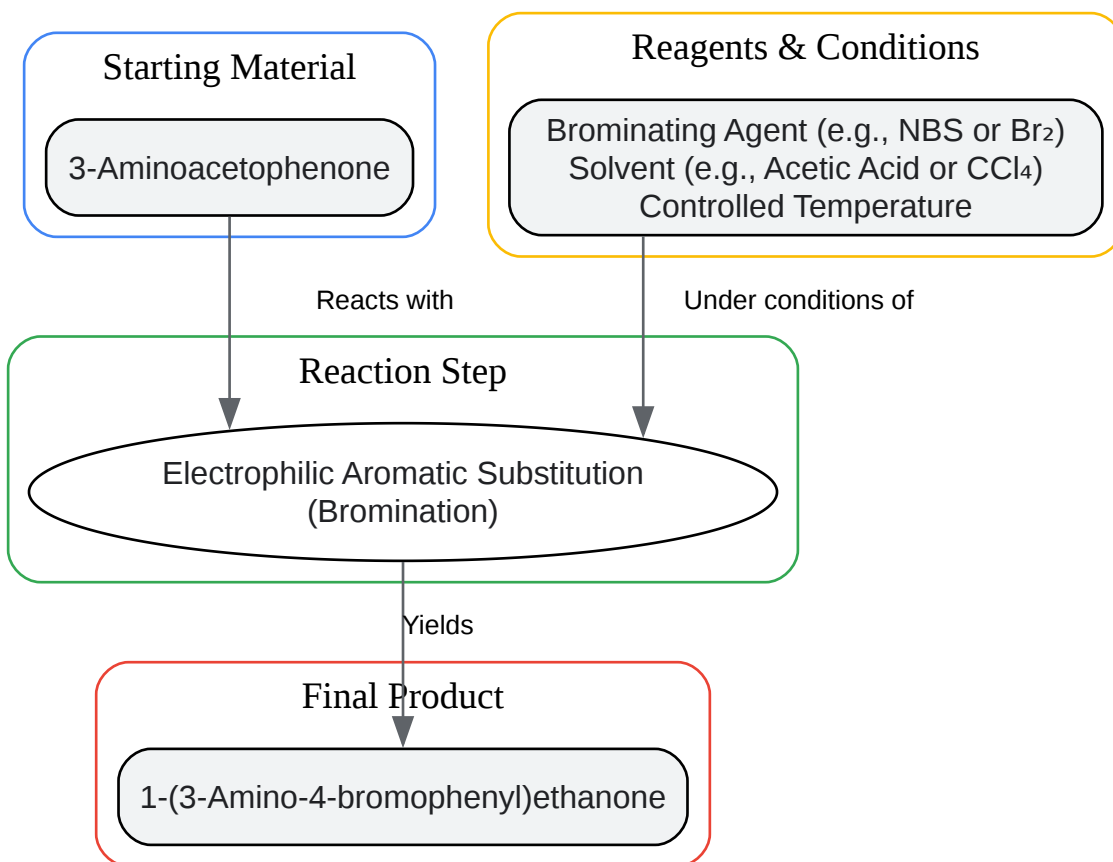
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show signals corresponding to the aromatic protons, the amine protons, and the methyl protons of the acetyl group. ¹³C NMR would show distinct signals for the carbonyl carbon, the methyl carbon, and the carbons of the aromatic ring.
- Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the primary amine, C=O stretching of the ketone, and C-Br stretching, as well as aromatic C-H and C=C vibrations.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthetic Protocols and Methodologies

A specific, detailed experimental protocol for the synthesis of **1-(3-Amino-4-bromophenyl)ethanone** is not well-documented in publicly accessible literature. However, its structure suggests plausible synthetic routes based on standard organic chemistry transformations. A logical approach would involve the bromination of 3-aminoacetophenone.

General Proposed Synthetic Workflow:

The synthesis would likely start from the commercially available 3-aminoacetophenone. The key transformation is the regioselective bromination at the C4 position (ortho to the amino group). The activating and ortho-, para-directing nature of the amino group facilitates this electrophilic aromatic substitution.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3'-Bromoacetophenone(2142-63-4) ¹³C NMR spectrum [chemicalbook.com]
- 2. 3'-氨基-4'-溴苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.cn]
- To cite this document: BenchChem. [physical and chemical properties of 1-(3-Amino-4-bromophenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349132#physical-and-chemical-properties-of-1-3-amino-4-bromophenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com